

Application Notes and Protocols for the Creation of DODAC-Based Adjuvants

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Compound of Interest

Compound Name: *Dimethyldioctadecylammonium*

Cat. No.: *B077308*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of **Dimethyldioctadecylammonium** Chloride (DODAC)-based liposomal adjuvants. The protocols outlined below are intended to serve as a foundational methodology for researchers developing novel vaccine candidates.

Introduction to DODAC-Based Adjuvants

Cationic liposomes are potent adjuvants that enhance immune responses to co-administered antigens. DODAC is a cationic lipid that can be formulated into liposomes to create an effective adjuvant system. These liposomes function as a delivery vehicle, facilitating the uptake of antigens by antigen-presenting cells (APCs) and stimulating innate immune pathways to shape the adaptive immune response. The positive surface charge of DODAC liposomes promotes interaction with negatively charged cell membranes, leading to enhanced cellular uptake.

Experimental Protocols

Preparation of DODAC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DODAC-based liposomes using the thin-film hydration method followed by extrusion. This method is reproducible and allows for control over the final liposome size.

Materials:

- **Dimethyldioctadecylammonium Chloride (DODAC)**
- Helper lipid (e.g., Cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
- Organic solvent (e.g., Chloroform or a 2:1 chloroform:methanol mixture)
- Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or sterile nuclease-free water)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Sterile syringes
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- Lipid Dissolution:
 - Dissolve DODAC and a helper lipid (e.g., cholesterol) in the desired molar ratio (e.g., 1:1) in an organic solvent in a round-bottom flask.^[1] Ensure the lipids are completely dissolved to form a clear solution.
- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the transition temperature (T_c) of the lipids (for DODAC, a temperature of around 40-50°C is suitable).^[1]

- Rotate the flask and apply a vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.
- To ensure complete removal of the solvent, further dry the film under a stream of inert gas or in a vacuum desiccator for at least 2 hours to overnight.[1]
- Hydration:
 - Add the desired volume of pre-warmed hydration buffer to the flask to achieve the target final lipid concentration (e.g., 1-10 mg/mL).[1]
 - Agitate the flask by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully suspended. This process typically takes 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).[1]
- Sizing by Extrusion:
 - To obtain unilamellar vesicles (ULVs) with a defined size, the MLV suspension is subjected to extrusion.[1]
 - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]
 - Equilibrate the extruder and syringes to a temperature above the Tc of the lipids.[2]
 - Load the MLV suspension into one of the syringes.
 - Pass the suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11-21 times). This process helps to ensure a homogenous liposome population.[1][3] The resulting liposome suspension should appear more translucent.
- Sterilization:
 - For in vivo applications, sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.[4] Note that filtration can lead to some loss of lipid material.[5]

Formulation of DODAC-Adjuvanted Vaccine

This protocol describes the simple admixture method for formulating the prepared DODAC liposomes with a protein antigen.

Materials:

- Prepared DODAC liposomes
- Antigen solution (e.g., Ovalbumin in PBS)
- Sterile, low-protein binding microcentrifuge tubes

Procedure:

- Admixture:
 - In a sterile microcentrifuge tube, mix the DODAC liposome suspension with the antigen solution at the desired ratio (e.g., 10 µg of antigen per 100 µg of DODAC).[6]
 - Incubate the mixture at room temperature for 30 minutes with intermittent gentle vortexing to allow for the electrostatic adsorption of the negatively charged antigen to the positively charged liposomes.[7]
 - The adjuvanted vaccine is now ready for use. It is recommended to use the formulation within a few hours of preparation.[7]

Characterization of DODAC Liposomes

2.3.1. Particle Size and Zeta Potential

The size and surface charge of the liposomes are critical parameters that influence their adjuvant activity.

Method:

- Dynamic Light Scattering (DLS): Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes.

- Zeta Potential Analysis: Measure the surface charge of the liposomes.

Expected Values:

Parameter	Expected Value	Reference
Mean Diameter	100 - 300 nm	[5][8]
Polydispersity Index (PDI)	< 0.3	[5]
Zeta Potential	+30 to +60 mV	[8]

Table 1: Physicochemical Properties of Cationic Liposomes.

In Vivo Immunization Protocol (Mouse Model)

This protocol provides a general guideline for immunizing mice with a DODAC-adjuvanted vaccine.

Materials:

- DODAC-adjuvanted vaccine formulation
- 6-8 week old female C57BL/6 or BALB/c mice
- Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

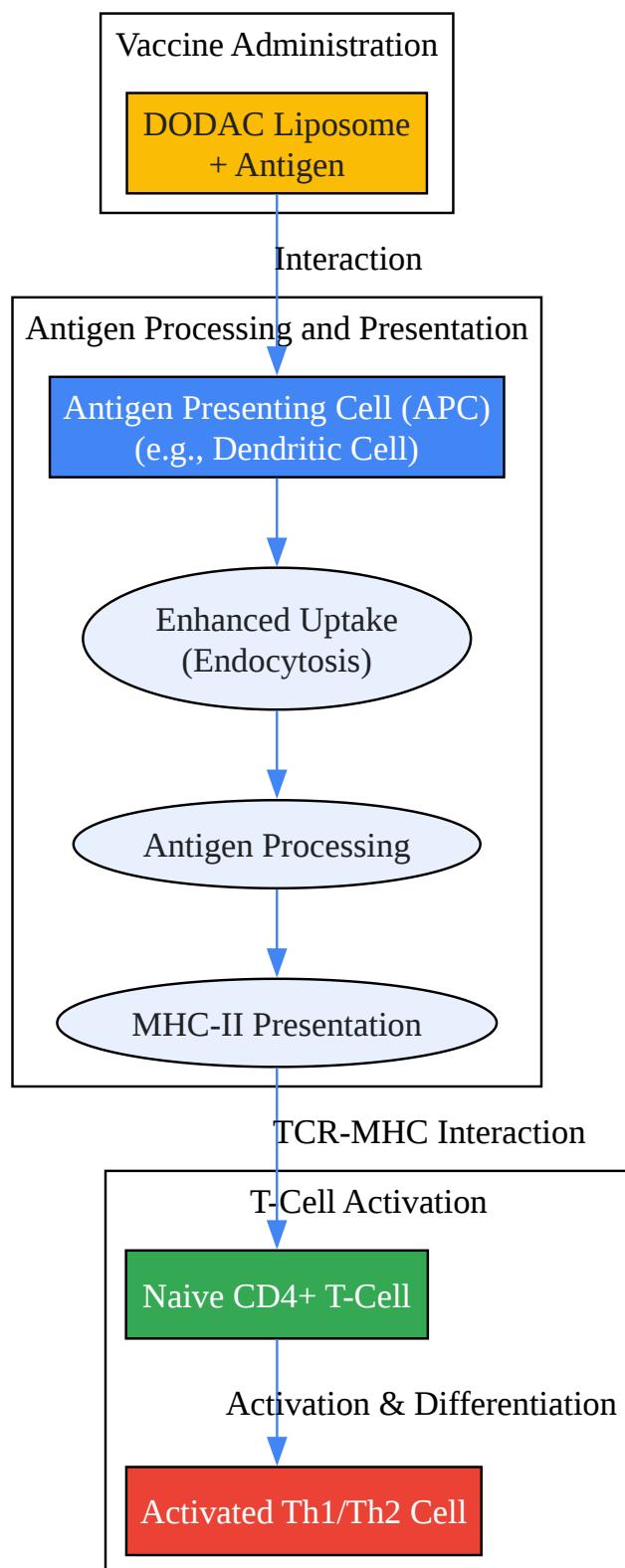
- Immunization Schedule:
 - Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with 50-100 µL of the vaccine formulation containing 10-25 µg of antigen and 100-250 µg of DODAC.[6][9]
 - Booster Immunization (Day 14 or 21): Administer a booster injection with the same formulation and route as the primary immunization.[10]
- Sample Collection:

- Serum: Collect blood samples at desired time points (e.g., pre-immunization and 1-2 weeks after the final boost) to analyze antibody responses.
- Splenocytes: At the experimental endpoint (e.g., 1-2 weeks after the final boost), euthanize mice and harvest spleens for the analysis of T-cell responses.

Mechanism of Action and Signaling Pathways

DODAC-based adjuvants primarily exert their effect by enhancing the delivery of antigens to APCs and by directly stimulating these cells.

Workflow of DODAC Adjuvant Action:

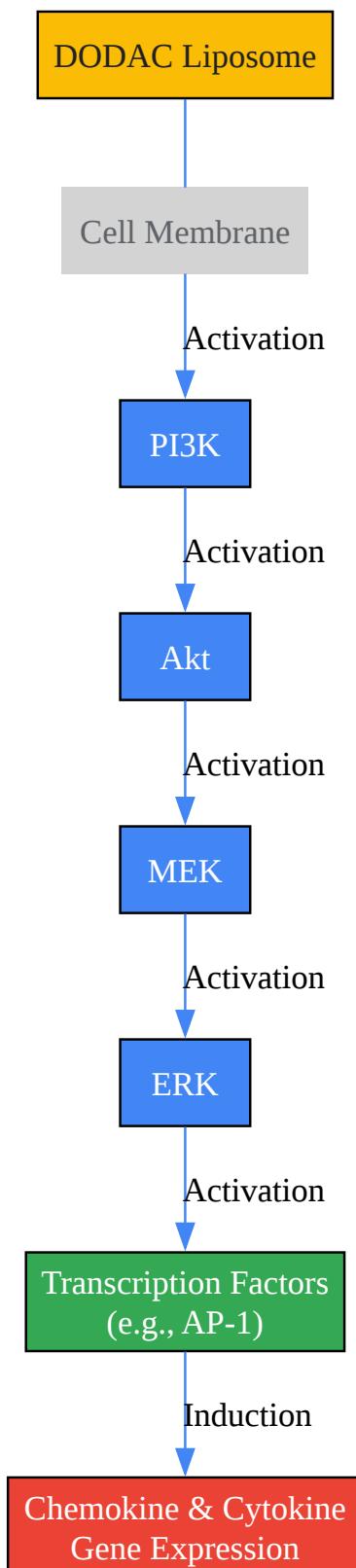


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Caption: Workflow of DODAC-adjuvanted antigen processing and presentation.

Signaling Pathway in Antigen Presenting Cells:

Cationic liposomes like DODAC have been shown to activate the PI3K/Akt/ERK signaling pathway in APCs, leading to the production of chemokines and cytokines that shape the immune response.



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Caption: PI3K/Akt/ERK signaling pathway activated by DODAC liposomes in APCs.

Data Presentation

Immunological Outcomes

Immunization with DODAC-adjuvanted antigens typically results in a robust Th1-biased immune response, characterized by the production of specific cytokines and the activation of CD4+ and CD8+ T-cells.

Cytokine	Expected Response
IFN- γ	Increased
IL-2	Increased
IL-4	Moderate Increase
IL-5	Low to Moderate Increase
IL-12	Increased
TNF- α	Increased

Table 2: Expected Cytokine Profile Induced by DODAC-Based Adjuvants. A Th1-dominant response is indicated by elevated levels of IFN- γ and IL-12.

T-Cell Subset	Expected Response
Antigen-specific CD4+ T-cells	Increased proliferation and cytokine production (IFN- γ , TNF- α)
Antigen-specific CD8+ T-cells	Increased proliferation and cytotoxic activity

Table 3: Expected T-Cell Responses to DODAC-Adjuvanted Vaccines.

Conclusion

DODAC-based liposomal adjuvants represent a versatile and potent platform for enhancing the immunogenicity of subunit vaccines. The protocols and information provided herein offer a solid foundation for the development and evaluation of novel vaccine candidates. Further

optimization of the formulation and immunization schedule may be required depending on the specific antigen and target disease.

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